Resorcinol

Catalog No.
S541245
CAS No.
108-46-3
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resorcinol

CAS Number

108-46-3

Product Name

Resorcinol

IUPAC Name

benzene-1,3-diol

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H

InChI Key

GHMLBKRAJCXXBS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)O

Solubility

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992)
In water, 7.17X10+5 mg/L at 25 °C
1 g dissolves in 0.9 mL water at room temperature, 0.2 mL water at 80 °C
1 g dissolves in 0.9 mL alcohol; freely soluble in ether, glycerol; slightly soluble in chloroform
Very soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform
Soluble in DMSO /dimethyl sulfoxide/, acetone at greater than or equal to 100 mg/mL at 18 °C
717 mg/mL at 25 °C
Solubility in water, g/100ml: 140
soluble in water
moderately soluble (in ethanol)
110%

Synonyms

resorcin, resorcinol, resorcinol disodium salt, resorcinol, monocopper (2+) salt

Canonical SMILES

C1=CC(=CC(=C1)O)O

Description

The exact mass of the compound Resorcinol is 111.0446 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 65.3° f (ntp, 1992)6.51 m717 mg/ml at 25 °cin water, 7.17x10+5 mg/l at 25 °c1 g dissolves in 0.9 ml water at room temperature, 0.2 ml water at 80 °c1 g dissolves in 0.9 ml alcohol; freely soluble in ether, glycerol; slightly soluble in chloroformvery soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroformsoluble in dmso /dimethyl sulfoxide/, acetone at greater than or equal to 100 mg/ml at 18 °c717 mg/ml at 25 °csolubility in water, g/100ml: 140soluble in watermoderately soluble (in ethanol)110%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757310. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Resorcinols - Supplementary Records. It belongs to the ontological category of resorcinols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Resorcinol in Pharmaceutical Research

  • Antimicrobial and Antifungal Properties

    Research suggests that resorcinol exhibits antimicrobial and antifungal activity. Studies have shown its effectiveness against bacteria like Staphylococcus aureus and Propionibacterium acnes, which contribute to acne development []. Additionally, resorcinol may be useful against certain fungal strains [].

  • Keratolytic Effects

    Resorcinol's ability to break down keratin, a structural protein in the skin, makes it valuable in treating conditions like calluses, warts, and psoriasis. Scientific studies have demonstrated its keratolytic activity, which helps remove dead skin cells and promote skin renewal [].

  • Antioxidant Potential

    Recent research delves into the potential antioxidant properties of resorcinol. Studies suggest it may play a role in scavenging free radicals, which can damage cells and contribute to various health issues [].

It's important to note that most of the research on resorcinol's potential benefits is focused on topical applications. Further investigation is needed to explore its efficacy and safety for other uses.

Resorcinol in Plant Science Research

Beyond its medical applications, resorcinol is being explored in plant science research:

  • Plant Growth Promoter

    Studies have shown that low concentrations of resorcinol can act as a plant growth promoter. Research suggests it may enhance seed germination, shoot and root growth, and overall plant development [].

  • Stress Tolerance

    Scientific investigations indicate that resorcinol application can improve a plant's tolerance to various stresses. Studies have shown it may increase the activity of antioxidant enzymes, helping plants cope with environmental challenges [].

Resorcinol, also known as m-dihydroxybenzene, is an organic compound with the chemical formula C6H6O2C_6H_6O_2. It is classified as a benzenediol, specifically a 1,3-isomer, characterized by two hydroxyl groups located at the meta positions of the benzene ring. Resorcinol appears as a white crystalline solid that is soluble in water, alcohol, and ether but not in carbon disulfide or chloroform. It has a faint odor and a sweetish to bitter taste. This compound is notable for its diverse applications across various fields, including pharmaceuticals, plastics, and analytical chemistry .

In Dermatology:

Resorcinol's primary mechanism of action in the skin is through its keratolytic activity. It disrupts the disulfide bonds that link keratinocytes (skin cells) together, leading to the shedding of dead skin cells and promoting skin renewal. This property makes it beneficial for treating conditions like acne, psoriasis, and seborrheic dermatitis.

As a Protein Modifier:

The mechanism by which resorcinol modifies proteins is not fully understood, but it is thought to involve interactions between the hydroxyl groups of resorcinol and the amino acid side chains of proteins. This can alter the protein's structure and function.

Here are some additional points to consider:

  • Resorcinol is flammable and should be handled with care.
  • It is considered a skin sensitizer, meaning that repeated exposure can increase the risk of allergic reactions.

Safety precautions when handling resorcinol include:

  • Wearing gloves and eye protection
  • Working in a well-ventilated area
  • Avoiding contact with skin and eyes
  • Washing hands thoroughly after handling
Due to its hydroxyl groups. Key reactions include:

  • Hydrogenation: Partial hydrogenation yields dihydroresorcinol (1,3-cyclohexanedione) .
  • Electrophilic Aromatic Substitution: It can undergo nitration to form trinitroresorcin (styphnic acid), which is an explosive compound .
  • Condensation Reactions: Resorcinol reacts with formaldehyde to produce resins used in the manufacture of various materials . The base-catalyzed condensation with formaldehyde involves the formation of quinonemethide intermediates .
  • Oxidation: Fused with potassium hydroxide, resorcinol can yield phloroglucin and pyrocatechol .

Resorcinol exhibits significant biological activity. It is recognized for its antifungal and antibacterial properties, which may be attributed to its ability to precipitate proteins. This mechanism is particularly effective against skin infections such as seborrheic dermatitis and psoriasis. Furthermore, resorcinol acts as a sensitizer and erythropoietin inhibitor, indicating its potential role in therapeutic applications .

Resorcinol can be synthesized through various methods:

  • Sulfonation of Benzene: The primary industrial method involves sulfonating benzene with fuming sulfuric acid followed by fusion with caustic soda to yield benzenedisulfonic acid .
  • Hock Rearrangement: This method involves the oxidation of 1,3-diisopropylbenzene .
  • Melting of Sulfonic Acids: Melting benzene-1,3-disulfonic acid with potassium hydroxide also produces resorcinol .
  • Reaction with Nitrous Acid: This approach utilizes 1,3-diaminobenzene or 3-aminophenol in the presence of nitrous acid .

Resorcinol has numerous applications across different industries:

  • Pharmaceuticals: Used in topical ointments for treating skin conditions like acne and eczema.
  • Plastics and Resins: Acts as a precursor for phenolic resins utilized in adhesives and coatings.
  • Dyes and Colorants: Employed in the synthesis of various dyes due to its reactive nature.
  • Analytical Chemistry: Functions as an analytical reagent for determining the quality of ketoses .

Research indicates that resorcinol interacts with various biological systems. Its keratolytic activity aids in the treatment of skin disorders by breaking down hardened skin layers. Additionally, studies have shown that resorcinol can absorb through ulcerated surfaces or intact skin, leading to systemic effects . Its interactions with proteins may also play a role in its antifungal properties.

Resorcinol shares structural similarities with other benzenediols. Here are some comparable compounds:

CompoundStructureUnique Features
PyrocatecholC6H6O2 (1,2-dihydroxybenzene)More reactive towards electrophiles than resorcinol.
HydroquinoneC6H6O2 (1,4-dihydroxybenzene)Primarily used as a reducing agent in photography.
PhenolC6H6OA simpler structure; widely used as an antiseptic.

Resorcinol's uniqueness lies in its specific positioning of hydroxyl groups that confer distinct chemical reactivity and biological properties compared to its isomers and related compounds . Its ability to participate in complex reactions makes it valuable in both industrial and medicinal applications.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Resorcinol is a very white crystalline solid that becomes pink on exposure to light if not completely pure. Burns although ignition is difficult. Density approximately 1.28 g / cm3. Irritating to skin and eyes. Toxic by skin absorption. Used to make plastics and pharmaceuticals.
Other Solid; Liquid; Pellets or Large Crystals
White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]; [NIOSH]
Solid
WHITE CRYSTALS. TURNS PINK ON EXPOSURE TO AIR AND LIGHT OR ON CONTACT WITH IRON.
White needle-like crystals
White needles, plates, crystals, flakes, or powder with a faint odor. Turns pink on exposure to light if not completely pure.
White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]

Color/Form

White needle-like crystals
Needles from benzene; platelets from water
Rhombic tablets and pyramids
Platelets from ethanol. Very white crystals
For more Color/Form (Complete) data for RESORCINOL (6 total), please visit the HSDB record page.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

110.036779430 g/mol

Monoisotopic Mass

110.036779430 g/mol

Boiling Point

531 to 536 °F at 760 mmHg (NTP, 1992)
280 °C, but volatilizes at lower temperature and is slightly volatile with steam
178.00 °C. @ 16.00 mm Hg
280 °C
531 °F

Flash Point

261 °F (NTP, 1992)
261 °F
261 °F (Closed cup)
127 °C (261 °F) (Closed cup)
261 °F (127 °C) (Closed cup)
127 °C c.c.

Heavy Atom Count

8

Taste

Sweetish taste followed by bitter taste

Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.79 (Air = 1)
3.79

Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink
1.278 g/cu cm at 20 °C
Density of saturated air: 1.0739 (Air = 1); Percent in saturated air: 2.64% by volume (25 °C)
Density, solid (g/cu cm; 20 °C): 1.278 (alpha-phase), 1.327 (beta phase); Density aqueous solution (5.0 mol/L, 20 °C): 1.1101 g/cu cm
1.28 g/cm³
1.27 at 68 °F
1.27

LogP

0.8 (LogP)
0.80
log Kow = 0.80
0.79-0.93

Odor

Faint, characteristic odor

Odor Threshold

Odor threshold concentration (detection): 6.0 mg/L

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

228 to 232 °F (NTP, 1992)
109.8 °C
Heat of fusion at mp: 21.0 kJ/mol; Heat of vaporization (kJ/mol): 78.2 at 110 °C, 75.2 at 150 °C, 72.0 at 190 °C
111 °C
110 °C
228-232 °F
228 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YUL4LO94HK

Related CAS

26982-54-7
6025-45-2 (di-hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: Resorcinol appears as white needles, plates, crystals, flakes or powder. If left out in the air or light it turns pink. It has a faint odor and a sweet, followed by a bitter taste. Resorcinol dissolves in water. USE: Resorcinol is used to make other chemicals and pharmaceuticals such as acne creams, hair dyes and sun tan lotions. EXPOSURE: People can be exposed to resorcinol by skin contact with products containing resorcinol. Exposure can also occur by breathing in wood smoke and cigarette smoke. If resorcinol is released to the environment, it can become a vapor in the air at ordinary temperatures. It can be broken down in the air. Resorcinol can move quickly through soil. It is very soluble in water. It does not build up in aquatic organisms. Microbes in soil and water will break down resorcinol quickly. RISK: Irritation of the skin has been experienced by tire manufacturing workers exposed to resorcinol. Ingestion by humans may cause decreased oxygen carrying ability of the blood, bluish tint to the skin or mucous membranes and convulsions. Laboratory rats and mice given high doses of resorcinol by mouth developed nervous system depression, and some animals died. At lower doses given to rats or mice 5 days per week for as long as 2 years, examination by microscope found no changes in tissues indicative of cancer or noncancer adverse effects. In laboratory rats or rabbits given moderate doses by mouth during pregnancy, maternal weight gain was decreased, but no abortions occurred and no offspring had birth defects. In 1999, the International Agency for Research on Cancer (IARC) decided that resorcinol is not classifiable as to its carcinogenicity to humans, based on inadequate evidence in experimental animals. In 2001, the American Conference of Governmental Industrial Hygienists (ACGIH) decided that resorcinol was not classifiable as a human carcinogen. ACGIH noted that evidence of carcinogenicity of resorcinol in laboratory animals was either negative or inadequate. The potential for resorcinol to cause cancer in humans has not been assessed by the EPA IRIS program or the U.S. National Toxicology Program's 12th Report on Carcinogens. (SRC)

Drug Indication

Contemporary therapeutic uses for resorcinol primarily revolve around the use of the phenol derivative as an active ingredient in topical antiseptics or as topical antibacterial skin treatment products for conditions like acne, seborrheic dermatitis, eczema, and others.

Therapeutic Uses

THERAPEUTIC CATEGORY (VETERINARY): Topical antipruritic and antiseptic. Has been used as an intestinal antiseptic
THERAPEUTIC CATEGORY: Keratolytic; antiseborrheic
Resorcinol (1,3 benzenediol; m-dihydroxybenzene: resorcin) is a pharmaceutical agent used topically in dermatological treatments such as acne and related skin conditions. It could also be used in combination with the other acne treatment agents such as sulphur...
Medication (vet): keratolytic, antipruritic, antiseptic, surfactant. ... Use: ... in various lotions, creams, & ointments. Topically, on eczemas & otitis externa of dogs. Poor antiseptic in presence of particulate matter. Best as aerosol spray germicide.

Pharmacology

In vitro and in vivo studies have demonstrated that resorcinol can inhibit peroxidases in the thyroid and subsequently block the synthesis of thyroid hormones and cause goiter [F61, L2747]. Resorcinol interferes with the iodination of tyrosine and the oxidation of iodide [F61, L2747]. In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol [F61, L2747]. It is believed that the Fe3+ of the porphyrin residue of the peroxidase to is oxidised to Fe4+ by hydrogen peroxide with the transfer of an oxygen radical [F61, L2747]. In LPO and TPO, the resulting π-cation radical of the porphyrin can isomerize to a radical cation with the radical in an aromatic side chain of the enzyme [F61, L2747]. The latter radical can bind, in a pH-dependent reaction, covalently and irreversibly to the resorcinol radical formed during regular oxidation of resorcinol and this reduces the activity of the enzyme greatly [F61, L2747]. While the inactivation of the enzyme and the binding of resorcinol to the enzyme may be largely increased by the presence of 0.1 nM iodide, increasing the iodide concentration to 5 mM reduced the resorcinol binding to the enzyme by one quarter but increased the enzyme activity, determined as the rate of iodination of tyrosine, more than proportionally from 6.2% to 44.7% [F61, L2747]. Nevertheless, the role played by iodide ions in the irreversible inactivation of the enzymes is not yet fully elucidated [F61, L2747]. Ultimately, such in vitro and in vivo data propose that the anti-thyroidal activity of resorcinol is caused by inhibition of thyroid peroxidase enzymes, resulting in decreased thyroid hormone production and increased proliferation due to an increase in the secretion of TSH (thyroid stimulating hormone) [F61, L2747]. The iodination process is catalyzed by a haem-containing enzyme, and resorcinol is known to form covalent bonds with haem [F61, L2747]. Despite the legitimacy of this pharmacodynamic profile in resorcinol, the therapeutic uses for which it may be formally indicated for at this time do not actually rely upon any of these mechanisms or dynamics, which are primarily elicited only upon systemic exposure to resorcinol or particularly high overdosage of the agent. This is especially true, considering resorcinol is most commonly available as topical applications to the public.

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AX - Other anti-acne preparations for topical use
D10AX02 - Resorcinol
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX06 - Resorcinol

Mechanism of Action

Data regarding the specific mechanisms of action of resorcinol does not appear to be readily accessible in the literature. Nevertheless, the effectiveness of the agent in treating various topical, dermatological conditions by eliciting antibacterial and keratolytic actions appears to stem from resorcinol's propensity for protein precipitation. In particular, it appears that resorcinol indicated for treating acne, dermatitis, or eczema in various skin care topical applications and peels revolves around the compound's ability to precipitate cutaneous proteins from the treated skin.
In animal studies resorcinol failed to induce thyroid gland (TG) toxicity, unless pharmacokinetic/toxicokinetic (PK/TK) conditions were manipulated (e.g., injection of resorcinol in oil or application in a slow release formulation). A recently completed two-generation reproductive toxicity study in rats did not detect any adverse effects on either reproductive or TG end points. Resorcinol intake via drinking water up to the palatability limit had resulted in average daily intakes (mg/kg) of 233 in F0 and F1 males and 304 (premating/gestation) or 660 (lactation) in females. Free resorcinol in blood plasma was barely detectable in a few parental animals, indicating rapid metabolism. This short review communication offers a perspective on compromised human skin barrier function as a likely cause of drastic increases in resorcinol absorption. In conjunction with multiple daily applications over many months to hyperemic, inflamed, and lesioned human skin much higher absorption was likely responsible for the reported human TG toxicity.
Phenols oxidizable to quinones cause cessation of protoplasmic streaming in nitella & elodea canadensis, also inhibiting adenosine triphosphatase activity. /Phenols/

Vapor Pressure

1 mmHg at 227.1 °F ; 0.0002 mmHg at 77 °F (NTP, 1992)
0.000489 [mmHg]
Vapor pressure = 1 mm Hg at 108.4 °C
4.89X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 0.065
0.0002 mmHg at 77 °F
(77 °F): 0.0002 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Technical /USP/ grade resorcinol has 99% min resorcinol content & contains small amt of phenol & catechol as impurities. In japan, technical resorcinol has ... fp of 108.5 °C min; 0.5% max water; & 0.1% max residue on ignition. Chief impurities are other hydroquinone isomers.
Maximum limits of impurities: Residue after ignition (0.01%), Insoluble matter (0.005%), Acidity (0.02%), Diresorcinol and Phenol (0.001%).

Other CAS

108-46-3
26982-54-7

Absorption Distribution and Excretion

The dermal absorption of resorcinol seems to be low (< 1%) when applied on healthy and intact skin. The agent absorbed very slightly under normal conditions & the absorption was lower when applied to the scalp than to clean shaven skin due to a strong fixation by the hair.
Specific data regarding the route of elimination of resorcinol is not readily available, although the major metabolite of resorcinol found in the urine was its glucuronide.
Specific data regarding the volume of distribution of resorcinol is not readily available, although it is believed that the compound's volume of distribution is considered large, owing to resorcinol's profile as a lipid-soluble compound.
Specific data regarding the clearance of resorcinol is not readily available, although it is generally believed that the relatively low topical absorption or resorcinol does not result in an extensive systemic presence and clearance.
A dose of 112 mg/kg of (14)C resorcinol was orally administered to 3 male and 3 female Fischer 344 rats. After one day, the animals were sacrificed, and major tissues and excretory products were analyzed to determine the fate of the resorcinol. Only trace amounts of the compound were found in any tissue and there was no evidence of specific organ accumulation. More than 90% of the total administered dose was recovered from the excreta in 24 hr. The primary route of excretion was in the urine. Only 1 to 2% of the dose was eliminated in the feces and less than 0.1% was eliminated as CO2. Cannulation of the common bile duct followed by iv injection of 11.2 mg/kg resorcinol indicated that excretion in bile was rapid and underwent enterohepatic circulation to be excreted in the urine. Less than 50% of the parent compound was excreted in the urine, most was in the form of four metabolites. The major metabolite of resorcinol was a glucuronide conjugate (approximately 70%). One metabolite was identified as a sulfate conjugate (10-20%), one was identified as a diconjugate with glucuronide and sulfate (5-10%), and one, present in small quantities (less than 2%), was suggested to be a diglucuronide conjugate. Repeated exposure of both sexes to daily doses of 225 mg/kg for 5 days did not alter the rate or relative metabolite ratio of resorcinol excretion.
Resorcinol absorbed very slightly under normal conditions & the absorption was lower when applied to the scalp than to clean shaven skin due to a strong fixation by the hair. The results were somewhat similar in humans, rhesus monkeys & guinea pigs.
Pharmacokinetic data on resorcinol were obtained from studies in the rat. The drug, administered in an aqueous solution, rapidly cleared plasma via urine and did not accumulate in tissues. In the urine, the major metabolite of resorcinol was its glucuronide. Repeated dosing for 30 days with maximum tolerated daily doses of 100 mg/kg did not alter pharmacokinetic parameters, nor did it cause overt toxic signs or adverse reactions. The animals' body weight, blood values, levels of serum T3 and T4, and the gross and microscopic appearance of the thyroid gland and spinal cord remained within normal limits throughout the study.

Metabolism Metabolites

Specific data regarding the metabolism of resorcinol is not readily available, although the major metabolite of resorcinol found in the urine was its glucuronide.
It yields 3-amino-3,4-dihydro-7-hydroxycoumarin, 2,4-di- hydroxy-l-phenylalanine, m-hydroxy-beta-d-fucoside, & m-hydroxy- phenyl-beta-d-glucoside in Escherichia /from table/
It yields m-hydroxyphenyl-alpha-d-glucoside & hydroxyquinol in Aspergillus; yields m-hydroxyphenyl sulfate & m-hydroxyphenyl-beta-d-glucuronide in rabbits. /From table/
Resorcinol yields m-methoxyphenol in streptomyces. /From table/
In the urine, the major metabolite of resorcinol was its glucuronide.
For more Metabolism/Metabolites (Complete) data for RESORCINOL (6 total), please visit the HSDB record page.

Wikipedia

Resorcinol
1,1,1,2-Tetrafluoroethane

Biological Half Life

Specific data regarding the half-life of resorcinol is not readily available, although, in one case of dermal exposure, an adult male with a 90% phenol exposure had an elimination half-life of about 14 hours.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Plastics -> Other functions -> Other stabiliser; flame retardant
Plastics -> Light stabilisers
Cosmetics -> Hair dyeing

Methods of Manufacturing

Via Sulfonation of Benzene ... In the process variation used today, the sulfonation of benzene is carried out continuously with sulfur trioxide alone so that only small amounts of sulfuric acid are contained in the sulfonation mixture and the addition of lime is not required. After neutralization with sodium sulfite, soda ash, or sodium hydroxide solution, the sulfonation product disodium benzene-1,3-disulfonate is mixed with excess sodium hydroxide and fed to an alkali fusion reactor at 320 - 350 °C. The endothermic solid-state reaction yields a white powder, consisting chiefly of disodium resorcinate, sodium sulfite, and some excess sodium hydroxide. Depending on the method used, the product of the fusion reaction is treated with either a small quantity of water (in this case, solid sodiumsulfite which contains organic impurities, is obtained as byproduct) or a large quantity of water forming an almost saturated solution of the product. In both processes the dissolved disodium resorcinate is then reacted with sulfur dioxide, sulfuric acid, or hydrochloric acid to give resorcinol. The dissolved resorcinol is extracted with an organic solvent. The preferred solvent is diisopropyl ether, but benzene, 4-methyl-2-pentanone (methyl isobutyl ketone), or others can also be used. The solvent is then distilled off, and crude resorcinol is purified further by distillation in vacuum.
Via Hydroperoxidation of m- Diisopropylbenzene: Benzene, together with a benzene-cumene mixture recycled from the alkylation process, is alkylated with propene in the liquid phase by using an AlCl3-HCl complex as catalyst. After addition of recycled p-diisopropylbenzene (p-DiPB) and triisopropylbenzene (TriPB), the alkylate is subjected to isomerization/transalkylation. In this step most of p-DiPB and TriPB are converted into m-diisopropylbenzene (m-DiPB). The reaction mixture is then separated by distillation into three fractions (benzene-cumene, m-DiPB, and p-DiPB-TriPB). The subsequent autoxidation of pure m-DiPB proceeds according to a radical chain mechanism. It is accomplished in a cascade of aeration reactors by using compressed air in an aqueous alkaline medium at 90-110 °C and 0.5-0.7 MPa to yield [1,3-phenylenebis-(1-methylethylidene)]bishydroperoxide (m-diisopropylbenzene dihydroperoxide, DHP). After an overall residence time of 6 - 8 hr the oxidate contains ca. 20% DHP and ca. 35% mdiisopropylbenzene monohydroperoxide (MHP). The heterogeneous oxidate is subjected to phase separation. m-Diisopropylbenzene dihydroperoxide is then crystallized, centrifuged, dissolved in acetone, and fed to a cleavage reactor. Higher concentrations of hydroperoxides lead to the above-average formation of byproduct and increased safety hazards. The main byproducts of oxidation are meta-substituted acetophenones and dimethylphenyl carbinols. The latter are converted to recyclable m-DiPB by acid-catalyzed dehydration and hydrogenation in downstream unit operations. The cleavage of DHP to resorcinol and acetone is carried out under acid catalysis (preferably with ca. 1% H2SO4) in boiling acetone with a reaction time of 30 min. After neutralization, acetone is distilled off at normal pressure and resorcinol under vacuum. Further purification of resorcinol can be achieved by recrystallization or extraction. The overall process yield is ca. 75%, based on benzene. Alternatively, cleavage of the oxidate can be carried out in the presence of hydrogen peroxide. In this case the carbinols formed as byproducts are subsequently oxidized to DHP and thus eventually also converted to resorcinol.
Reaction of benzene with sulfuric acid to form m-benzenedisulfonic acid which is then converted to its disulfonate sodium salt by treatment with sodium sulfite. In a second step, this salt is heated to 350 °C in the presence of sodium hydroxide yielding the sodium resorcinate and sodium sulfite. After sulfuric acid work-up ... the rescorcinol is extracted and isolated in a 94% yield ...
It can be made in several other ways, by destructive distillation of brazilin or by fusion of galbanum, ammoniac, sagapenum, asafetida, or acroides with caustic potash.

General Manufacturing Information

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Paint and Coating Manufacturing
Adhesive Manufacturing
Rubber Product Manufacturing
Custom Compounding of Purchased Resins
Primary Metal Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
1,3-Benzenediol: ACTIVE
1,3-Benzenediol, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Specifications for USP grade are: 99-100.5% active ingredient; melting range, 109-111 °C; 1% max wt loss on drying over silica gel for 4 hr; 0.05% max ignition residue; & containing no phenol or catechol (USA Pharmacopeial Convention, Inc, 1975).
Modification of its use as waterproof plywood glue (resorcinol-formaldehyde) with gelatin has produced good multipurpose glue for use on cut tissues & securing prostheses.

Analytic Laboratory Methods

Method: NIOSH 5701, Issue 1; Procedure: gas chromatography with flame ionization detection; Analyte: resorcinol; Matrix: air; Detection Limit: 2 ug/sample.
Method: OSHA PV2053; Procedure: gas chromatography with a flame ionization detector; Analyte: resorcinol; Matrix: air; Detection Limit: 8 ug.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: resorcinol; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: resorcinol; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 100 ug/L.
For more Analytic Laboratory Methods (Complete) data for RESORCINOL (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

... Resorcinol, extracted from tissue samples /by gas chromatography/
A high-performance liquid chromatography technique, requiring only a simple ethanol extraction, is described for the detection of free resorcinol in plasma and urine at concentrations as low as 0.5 mug/mL. The method gives recoveries of >90% with good reproducibility. Using this method, the percutaneous absorption and metabolic disposition of resorcinol were studied following the exaggerated repeated topical application of resorcinol (800 mg/day) to 3 volunteers. After 2 wk oftreatment, an average of 1.64% (range 0.47-2.87%) of the resorcinol dose was excreted in 24 hr urines. No resorcinol was detected in any of the blood samples collected after 1, 2, 3, and 4 wk of drug application.

Storage Conditions

Separated from incompatible materials and food and feedstuffs.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Air and light sensitive.

Interactions

The micronucleus test using mouse bone marrow polychromatic erythrocytes was used to study the extent of which benzo(a)pyrene (BP) mutagenicity was inhibited by mixtures of simple phenols (resorcinol & pyrogallol) with & without the complex hindered-phenol antioxidant ... 2,6-di-tert-butyl-4-methylphenol. Mixtures of these phenolic compds inhibited benzo(a)pyrene mutagenicity more effectively than did the individual constituents. One can assume that the simple phenols regenerated in the presence of 2,6-di-tert-butyl-4-methylphenol from the tissue-oxidized forms incr the formation of detoxified or less mutagenic metabolites of benzo(a)pyrene.

Stability Shelf Life

Hygroscopic
Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Ring-opening of five-membered heterocycles conjugated 4-isopropylresorcinol scaffold-based benzamides as HSP90 inhibitors suppressing tumor growth in vitro and in vivo

Yi-Min Liu, Huang-Ju Tu, Chueh-Heng Wu, Mei-Jung Lai, Shu-Chieh Yu, Min-Wu Chao, Yi-Wen Wu, Che-Ming Teng, Shiow-Lin Pan, Jing-Ping Liou
PMID: 33934008   DOI: 10.1016/j.ejmech.2021.113428

Abstract

A series of ring-opened dihydroxybenzamides have been designed and synthesized as heat shock protein 90 inhibitors. One of derivatives, compound 6b ((N-ethyl-2,4-dihydroxy-5-isopropyl-N-(pyridin-3-yl)benzamide)) demonstrated remarkable antiproliferative activity against in human KRAS mutant A549 and EGFR T790 M mutant H1975 lung cancer cell lines with GI
values of 0.07 and 0.05 μM, respectively. It is also active against in other cancer cell lines, such as colorectal HCT116 (GI
= 0.09 μM), liver Hep3B (GI
= 0.20 μM) and breast MDA-MB-231 (GI
= 0.09 μM), and shows no evidence of toxicity in normal cell line. Compound 6b has an IC
of 110.18 nM in HSP90α inhibitory activity, slightly better than reference compound 1 (17-AAG, IC
= 141.62 nM) and achieves the degradation of multiple HSP90 client proteins in a dose- and time-dependent manner and downstream signaling of Akt in a concentration- and time-dependent manner in the human A549 lung cancer cell line. In the Boyden chamber assay, compound 6b can efficiently inhibit the migration of A549 cells when compared to the reference compound 1. It also induce significant activity through the apoptotic pathway. Treatment with 6b showed no vision toxicity (IC
> 10 μM) on 661w photoreceptor cells as compared to AUY922 (3a) with a 0.04 μM values of IC
and has no effect in hERG test. In a bidirectional Caco-2 permeability assay, compound 6b was classified as a highly permeable compound which is not a substrate of efflux transporters. In a pharmacokinetic study in rats, 6b showed an F = 17.8% of oral bioavailability. The effect of metabolic stability of compound 6b in human hepatocytes showed a T
of 67.59 min. Compound 6b (50 mg/kg, po, daily) exhibits antitumor activity with a 72% TGD (tumor growth delay) in human A549 lung xenograft. The combination of 6b and afatinib, orally administered, showed tumor growth suppression with 67.5% of TGI in lung H1975 xenograft model. Thus compound 6b is a lead compound for further development of potential agents to treat lung cancer.


Synthesis and pharmacological evaluation of novel resorcinol biphenyl ether analogs as small molecule inhibitors of PD-1/PD-L1 with benign toxicity profiles for cancer treatment

Hao Cao, Binbin Cheng, Ting Liu, Jianjun Chen
PMID: 33741334   DOI: 10.1016/j.bcp.2021.114522

Abstract

Programmed death protein 1 (PD-1)/programmed death protein ligand 1 (PD-L1) pathway is one of the most actively pursued targets in cancer immunotherapy. In a continuation of our research interest in this pathway, we synthesized and evaluated the pharmacological activities of a series of resorcinol biphenyl ether analogs as small molecule PD-1/PD-L1 inhibitors for cancer treatment. Among the 27 newly synthesized compounds, CH1 was found to have the highest inhibitory effect against PD-1/PDL-1 with an IC
value of 56.58 nM in the HTRF (homogenous time-resolved fluorescence) assay. In addition, CH1 dose-dependently promoted HepG2 cell death in a co-culture model of HepG2/hPD-L1 and Jurkat T cells. Furthermore, molecular modeling study indicated that CH1 binds with high affinity to the binding interface of PD-L1. Moreover, CH1 effectively inhibited tumor growth (TGI of 76.4% at 90 mg/kg) in an immune checkpoint humanized mouse model with no obvious toxicity. Finally, CH1 did not cause in vivo cardiotoxicity and bone marrow suppression (myelosuppression) to BALB/c mice. Taken together, these results suggest that CH1 deserves further investigation as a potent and safe PD-1/PDL-1 inhibitor for cancer treatment.


Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions

Andrew S Elder, John N Coupland, Ryan J Elias
PMID: 33429298   DOI: 10.1016/j.foodchem.2020.128885

Abstract

The antioxidant cut-off theory details the importance of fine-tuning antioxidant hydrophobicity to optimize antioxidant effectiveness for a given food system; however, previous research has utilized synthetic antioxidant homologues which fail to align with the food industry's demand for natural ingredients. Alkylresorcinols represent a natural homologous series of phenolipid antioxidants. The antioxidant activities of individual alkylresorcinol homologues were investigated in bulk oils and oil-in-water emulsions. In oils, antioxidant activity decreased as alkyl chain length increased and there was no effect on rate of loss. In emulsions, optimum antioxidant activity was observed at intermediate alkyl chain length (C21:0) and longer homologues were lost more rapidly. Radical scavenging capacity decreased as alkyl chain length increased but alkylresorcinols were unable to chelate iron. This suggests that intrinsic properties (e.g. radical scavenging capacity) are responsible for the antioxidant activity of alkylresorcinols in oils while physicochemical phenomena (e.g. partitioning) drive antioxidant activity of alkylresorcinols in emulsions.


Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core

Miroslav Sisa, Marcela Dvorakova, Veronika Temml, Veronika Jarosova, Tomas Vanek, Premysl Landa
PMID: 32738413   DOI: 10.1016/j.ejmech.2020.112620

Abstract

Based on the significant anti-inflammatory activity of natural quinone primin (5a), series of 1,4-benzoquinones, hydroquinones, and related resorcinols were designed, synthesized, characterized and tested for their ability to inhibit the activity of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. Structural modifications resulted in the identification of two compounds 5b (2-methoxy-6-undecyl-1,4-benzoquinone) and 6b (2-methoxy-6-undecyl-1,4-hydroquinone) as potent dual COX/5-LOX inhibitors. The IC
values evaluated in vitro using enzymatic assay were for compound 5b IC
= 1.07, 0.57, and 0.34 μM and for compound 6b IC
= 1.07, 0.55, and 0.28 μM for COX-1, COX-2, and 5-LOX enzyme, respectively. In addition, compound 6d was identified as the most potent 5-LOX inhibitor (IC
= 0.14 μM; reference inhibitor zileuton IC
= 0.66 μM) from the tested compounds while its inhibitory potential against COX enzymes (IC
= 2.65 and 2.71 μM for COX-1 and COX-2, respectively) was comparable with the reference inhibitor ibuprofen (IC
= 4.50 and 2.46 μM, respectively). The most important structural modification leading to increased inhibitory activity towards both COXs and 5-LOX was the elongation of alkyl chain in position 6 from 5 to 11 carbons. Moreover, the monoacetylation in ortho position of bromo-hydroquinone 13 led to the discovery of potent (IC
= 0.17 μM) 5-LOX inhibitor 17 (2-bromo-6-methoxy-1,4-benzoquinone) while bromination stabilized the hydroquinone form. Docking analysis revealed the interaction of compounds with Tyr355 and Arg120 in the catalytic site of COX enzymes, while the hydrophobic parts of the molecules filled the hydrophobic substrate channel leading up to Tyr385. In the allosteric catalytic site of 5-LOX, compounds bound to Tyr142 and formed aromatic interactions with Arg138. Taken together, we identified optimal alkyl chain length for dual COX/5-LOX inhibition and investigated other structural modifications influencing COX and 5-LOX inhibitory activity.


Intramolecular Hydrogen Bond Driven Conformational Selectivity of Coumarin Derivatives of Resorcin[4]arene

Anna Szafraniec, Waldemar Iwanek
PMID: 32859042   DOI: 10.3390/ijms21176160

Abstract

In this study, the synthesis and structure of 4-aminocoumarin derivatives of resorcin[4]arene were investigated. Spectroscopic analysis and quantum mechanical calculations showed that this molecule undertakes a crown-
conformation in chloroform. The conformations of the aminocoumarin derivative of resorcin[4]arene were compared with a hydroxycoumarin derivative of resorcin[4]arene, and the effect of the substituent on the conformational selectivity of the coumarin derivatives of resorcin[4]arene was demonstrated. Both UV-VIS and fluorescence spectroscopy for the coumarin derivative of resorcin[4]arene (
) were performed, and a strong fluorescence quenching of derivative
compared to 4-aminocoumarin was observed.


Artificial Bifunctional Photozyme of Glucose Oxidase-Peroxidase for Solar-Powered Glucose-Peroxide Detection in a Biofluid with Resorcinol-Formaldehyde Polymers

Krishnendu Pramanik, Pavel Sengupta, Bidisha Majumder, Pallab Datta, Priyabrata Sarkar
PMID: 32600024   DOI: 10.1021/acsami.0c10973

Abstract

Photozymes or artificial photosynthesis based on alternative natural enzymes is vital for the sustainable development of next-generation healthcare, energy, and materials science. Herein, we report resorcinol-formaldehyde (RF) resins as a solar-driven metal-free bifunctional glucose oxidase-peroxidase stand-alone photozyme for the colorimetric dual detection of hydrogen peroxide and glucose. The π-bond conjugated benzenoid-ortho/para quinoid RF polymers are efficient for glucose oxidation and hydrogen peroxide reduction with concurrent 3,3',5,5'-tetramethylbenzidine oxidation under natural sunlight. The photoinduced colorimetric process could detect H
O
up to 3.5 μM at 652 nm with the linear range of 0.1-2 mM. A limit of detection of 9.2 μM was exhibited by the system while measuring glucose with a linearity from 0.2 to 8.5 mM. The formation of hydroxyl radicals (
OH) from glucose oxidation reactions was evidenced by spin trapping electron paramagnetic resonance studies conducted herein. The results indicated that RF resins possessed strong intrinsic glucose oxidase and peroxidase (POx)-like activity under natural sunlight with promising storage and operation. This simple photozyme will definitely have potential uses in biomimetic solar-driven catalysis, bioenergy, and biomedicine.


Enaminone Substituted Resorcin[4]arene-Sealing of an Upper-Rim with a Directional System of Hydrogen-Bonds

Anna Szafraniec, Marcin Grajda, Hanna Jędrzejewska, Agnieszka Szumna, Waldemar Iwanek
PMID: 33050670   DOI: 10.3390/ijms21207494

Abstract

The paper presents the synthesis of an enaminone resorcin[
]arene via a thermally activated
-quinomethide. The crystal structure indicates that in the solid state all enaminone units participate in a unidirectional seam of 12 intramolecular hydrogen bonds that are formed around the cavity. The molecule exhibits
symmetry, with two opposite-laying enaminone units directed inside the cavity ("
"), and the other two units outside the cavity ("
"). In the solution the enaminone resorcin[
]arene exists as a mixture of conformers with distribution controlled by temperature and solvent. The experimental data are compared with the results of theoretical calculations using DFT B3LYP/6-31G(d,p) and fast semi-empirical DFTB/GFN2-xTB method in various solvents.


Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety

Sanggwon Lee, Heejeong Choi, Yujin Park, Hee Jin Jung, Sultan Ullah, Inkyu Choi, Dongwan Kang, Chaeun Park, Il Young Ryu, Yeongmu Jeong, YeJi Hwang, Sojeong Hong, Pusoon Chun, Hyung Ryong Moon
PMID: 34070680   DOI: 10.3390/ijms22115616

Abstract

We previously reported (
)-β-phenyl-α,β-unsaturated carbonyl scaffold ((
)-PUSC) played an important role in showing high tyrosinase inhibitory activity and that derivatives with a 4-substituted resorcinol moiety as the β-phenyl group of the scaffold resulted in the greatest tyrosinase inhibitory activity. To examine whether the 4-substituted resorcinol moiety could impart tyrosinase inhibitory activity in the absence of the α,β-unsaturated carbonyl moiety of the (
)-PUSC scaffold, 10 urolithin derivatives were synthesized. To obtain more candidate samples, the lactone ring in synthesized urolithins was reduced to produce nine reduced urolithins. Compounds
(IC
= 18.09 ± 0.25 μM), 1h (IC
= 4.14 ± 0.10 μM), and 2a (IC
= 15.69 ± 0.40 μM) had greater mushroom tyrosinase-inhibitory activities than kojic acid (KA) (IC
= 48.62 ± 3.38 μM). The SAR results suggest that the 4-substituted resorcinol motif makes an important contribution to tyrosinase inhibition. To investigate whether these compounds bind to human tyrosinase, a human tyrosinase homology model was developed. Docking simulations with mushroom and human tyrosinases showed that 1c, 1h, and 2a bind to the active site of both tyrosinases with higher binding affinities than KA. Pharmacophore analyses showed that two hydroxyl groups of the 4-substituted resorcinol entity act as hydrogen bond donors in both mushroom and human tyrosinases. Kinetic analyses indicated that these compounds were all competitive inhibitors. Compound 2a inhibited cellular tyrosinase activity and melanogenesis in α-MSH plus IBMX-stimulated B16F10 melanoma cells more strongly than KA. These results suggest that 2a is a promising candidate for the treatment of skin pigment disorders, and show the 4-substituted resorcinol entity importantly contributes to tyrosinase inhibition.


Explore Compound Types